molecular formula C6H9NO B6184440 rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile CAS No. 1628175-47-2

rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B6184440
CAS No.: 1628175-47-2
M. Wt: 111.1
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Description

rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile: is an organic compound with a cyclobutane ring substituted with a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclobutane Ring Formation: The synthesis of rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Hydroxymethyl Group Introduction: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    Carbonitrile Group Introduction: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by a nitrile group using reagents like sodium cyanide.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

    Reduction: The carbonitrile group can be reduced to form an amine group.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of rac-(1r,3r)-3-(carboxylic acid)cyclobutane-1-carbonitrile.

    Reduction: Formation of rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-amine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry:

  • Potential applications in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

    rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-amine: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness:

  • The presence of both a hydroxymethyl group and a carbonitrile group on the cyclobutane ring makes rac-(1r,3r)-3-(hydroxymethyl)cyclobutane-1-carbonitrile unique in terms of its chemical reactivity and potential applications.

Properties

CAS No.

1628175-47-2

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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